molecular formula C10H6Cl2N2O B1521515 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde CAS No. 1181458-32-1

2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1521515
CAS No.: 1181458-32-1
M. Wt: 241.07 g/mol
InChI Key: PQDZCIGLVYKTPP-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a phenyl group attached to the imidazole ring, along with two chlorine atoms and a formyl group at specific positions on the ring. Imidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

  • Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at the 2 and 4 positions of the imidazole ring.

  • Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

  • Introduction of the Formyl Group: The formyl group at the 5 position is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-phenyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the imidazole ring to its corresponding N-oxide.

  • Reduction: Reduction reactions can reduce the chlorine atoms or the formyl group.

  • Substitution: Substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed:

  • N-oxide: Formed through oxidation reactions.

  • Reduced Derivatives: Reduced forms of the compound, such as 2,4-dichloro-1-phenyl-1H-imidazole-5-carbinol.

  • Substituted Derivatives: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

2,4-Dichloro-1-phenyl-1H-imidazole-5-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 2,4-Dichloro-1-cyclopropyl-1H-imidazole-5-carbaldehyde: Similar structure but with a cyclopropyl group instead of a phenyl group.

  • 2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: 2,4-Dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2,5-dichloro-3-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDZCIGLVYKTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-32-1
Record name 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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